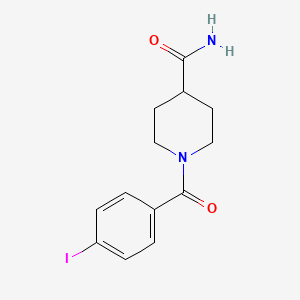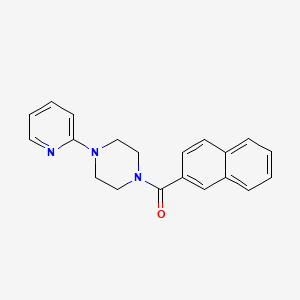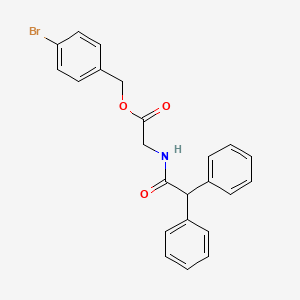![molecular formula C22H13NO B3614780 6-phenyl-11H-indeno[1,2-c]quinolin-11-one](/img/structure/B3614780.png)
6-phenyl-11H-indeno[1,2-c]quinolin-11-one
Vue d'ensemble
Description
6-phenyl-11H-indeno[1,2-c]quinolin-11-one is a complex organic compound belonging to the class of indenoquinolinones This compound is characterized by its unique fused ring structure, which includes an indene moiety fused to a quinoline ring systemIndenoquinolinones are known for their significant biological activities and have been the subject of extensive research in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-11H-indeno[1,2-c]quinolin-11-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed intramolecular arylation of 2-haloquinoline-3-carbaldehyde with an aryne precursor. This reaction proceeds through simultaneous C-H (aldehyde) and C-X bond activation, leading to the formation of the indenoquinolinone core .
Another approach involves the use of tert-butyl hydroperoxide (TBHP) promoted intramolecular carbonylation, which facilitates the formation of the desired product under mild conditions . Additionally, poly(4-vinylpyridinium) hydrogen sulfate-catalyzed three-component strategy and iron/acetic acid prompted intramolecular cyclization have also been reported as effective methods for synthesizing indenoquinolinones .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-phenyl-11H-indeno[1,2-c]quinolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indenoquinolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced indenoquinolinone derivatives, and substituted indenoquinolinones with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 6-phenyl-11H-indeno[1,2-c]quinolin-11-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial cell wall synthesis . Additionally, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines through the modulation of signaling pathways in immune cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11H-indeno[1,2-b]quinoxalin-11-one
- 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one
- 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one
Uniqueness
6-phenyl-11H-indeno[1,2-c]quinolin-11-one stands out due to its unique phenyl substitution at the 6th position, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other indenoquinolinones and contributes to its potential as a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
6-phenylindeno[1,2-c]quinolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO/c24-22-16-11-5-4-10-15(16)19-20(22)17-12-6-7-13-18(17)23-21(19)14-8-2-1-3-9-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWERNIIFVPVTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=C2C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3614714.png)
![2-[(2-bromobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B3614720.png)
![N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3614725.png)
![methyl 2-[(2-iodobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3614737.png)
![3-chloro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3614752.png)


![2-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3614770.png)
![methyl {6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3614772.png)


![4-methyl-7-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethoxy}-2H-chromen-2-one](/img/structure/B3614793.png)
